molecular formula C8H18BrNO2 B103082 Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide CAS No. 16332-26-6

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide

Cat. No. B103082
CAS RN: 16332-26-6
M. Wt: 240.14 g/mol
InChI Key: UTLQQOHOKLDRSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide, also known as TPEA, is a quaternary ammonium compound that is widely used in scientific research. It is a water-soluble, cationic surfactant that possesses a positively charged nitrogen atom. TPEA is commonly used as a phase transfer catalyst, and it is also used in the synthesis of various chemicals.

Mechanism Of Action

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant, which allows it to dissolve in the solvent of the other phase. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is also known to act as a surfactant, reducing the surface tension of liquids and allowing for better mixing.

Biochemical And Physiological Effects

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antiviral activity against herpes simplex virus type 1. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been shown to cause membrane damage in bacteria, leading to cell death. It has also been found to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide as a phase transfer catalyst is that it is highly effective and can be used in small quantities. It is also relatively inexpensive and easy to obtain. However, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is known to be toxic and should be handled with care. It can also cause irritation to the skin and eyes.

Future Directions

There are numerous future directions for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in scientific research. One area of interest is the development of new catalysts based on Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide. Another area of interest is the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the development of new antimicrobial agents. Overall, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is a versatile compound with numerous applications in scientific research, and its potential for future use is vast.

Synthesis Methods

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide can be synthesized through the reaction between 2-bromoethyl propionate and trimethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has numerous applications in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis. It is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been used in the preparation of chiral compounds, and it has been found to be an effective catalyst in asymmetric synthesis.

properties

CAS RN

16332-26-6

Product Name

Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide

Molecular Formula

C8H18BrNO2

Molecular Weight

240.14 g/mol

IUPAC Name

trimethyl(2-propanoyloxyethyl)azanium;bromide

InChI

InChI=1S/C8H18NO2.BrH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

UTLQQOHOKLDRSX-UHFFFAOYSA-M

SMILES

CCC(=O)OCC[N+](C)(C)C.[Br-]

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C.[Br-]

Other CAS RN

16332-26-6

synonyms

trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide

Origin of Product

United States

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